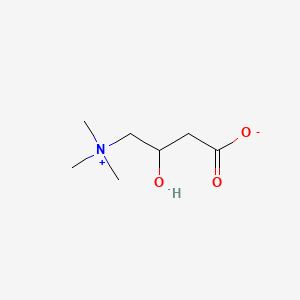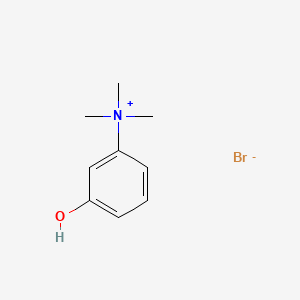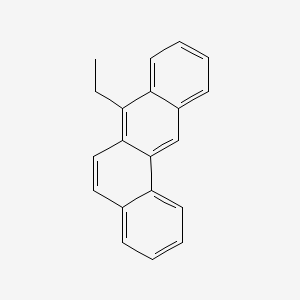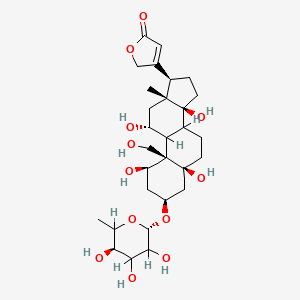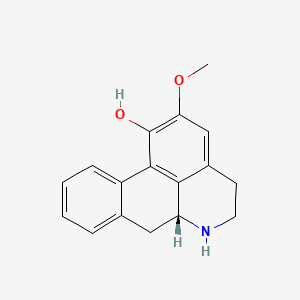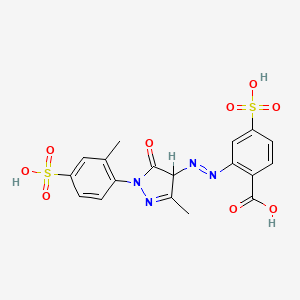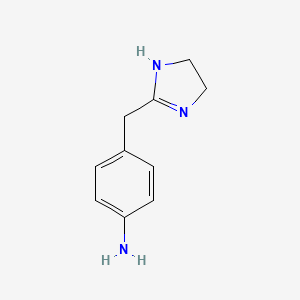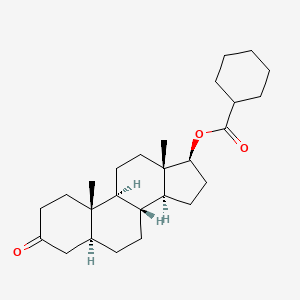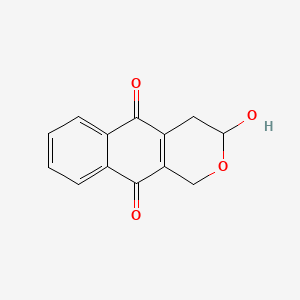
Psychorubrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Psychorubrin is a natural product found in Psychotria asiatica and Psychotria rubra with data available.
科学的研究の応用
Antibacterial and Antibiofilm Activities of Psychorubrin
Antimicrobial Applications Psychorubrin, a natural pyranonaphthoquinone, exhibits potent antimicrobial activities. Its efficacy against various bacteria, especially Gram-positive strains, has been documented. Psychorubrin demonstrates a time-dependent kinetic of bacterial killing and increased nucleotide leakage, indicating its effectiveness against bacteria in both planktonic and biofilm forms. It's particularly active against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus pyogenes. Moreover, psychorubrin disrupts biofilm composition by reducing carbohydrates and proteins in the biofilm matrix, suggesting its potential as a novel antimicrobial agent (A. Lemos et al., 2018).
Antitumor, Antibiotic, and Antileishmanial Properties
Antitumor and Antileishmanial Potential Psychorubrin, identified in Mitracarpus frigidus, has shown significant bioactivity against various biological targets. It exhibits notable antitumor properties, with promising inhibitory concentrations (IC50) against different tumor cell lines like HL60, Jurkat, and MCF-7. Additionally, psychorubrin demonstrates antimicrobial activity, particularly against Cryptococcus neoformans. Its antileishmanial potential is also significant, with effective IC50 values against several Leishmania species. These findings underscore psychorubrin's potential for further development in therapeutic applications (R. Fabri et al., 2012).
特性
CAS番号 |
110271-41-5 |
|---|---|
製品名 |
Psychorubrin |
分子式 |
C13H10O4 |
分子量 |
230.22 g/mol |
IUPAC名 |
3-hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C13H10O4/c14-11-5-9-10(6-17-11)13(16)8-4-2-1-3-7(8)12(9)15/h1-4,11,14H,5-6H2 |
InChIキー |
REQISTGTAMMJHO-UHFFFAOYSA-N |
SMILES |
C1C(OCC2=C1C(=O)C3=CC=CC=C3C2=O)O |
正規SMILES |
C1C(OCC2=C1C(=O)C3=CC=CC=C3C2=O)O |
同義語 |
Chiu Chieh Mu psychorubrin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



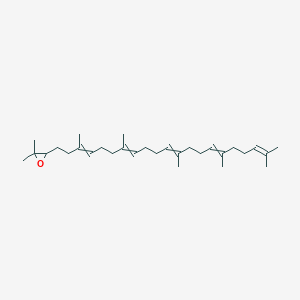
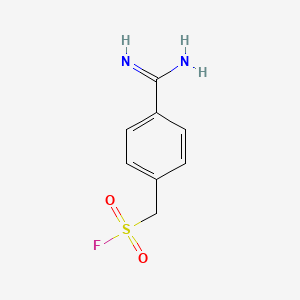

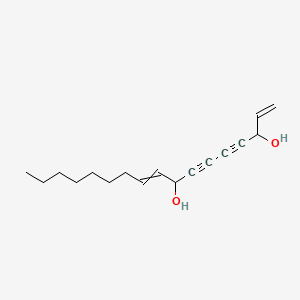
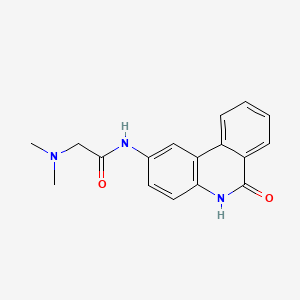
![(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one](/img/structure/B1196491.png)
